molecular formula C15H21NO4 B13515290 4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid

4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid

Cat. No.: B13515290
M. Wt: 279.33 g/mol
InChI Key: SYMLTGRGBZURCN-UHFFFAOYSA-N
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Description

4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to a propyl chain at the para position of the aromatic ring. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis . The propyl linker provides conformational flexibility, which can be advantageous in drug design for optimizing binding interactions. The carboxylic acid group at the benzene ring’s para position contributes to solubility in polar solvents and enables further functionalization via esterification or amidation.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoic acid

InChI

InChI=1S/C15H21NO4/c1-10(16-14(19)20-15(2,3)4)9-11-5-7-12(8-6-11)13(17)18/h5-8,10H,9H2,1-4H3,(H,16,19)(H,17,18)

InChI Key

SYMLTGRGBZURCN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

A typical synthetic route begins with 4-(2-bromophenyl)piperidine or related piperidine derivatives. The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) to form the Boc-protected intermediate.

Reaction conditions:

Step Reagents/Conditions Notes
Boc protection of 4-(2-bromophenyl)piperidine Di-tert-butyl dicarbonate (1 eq), THF or THF/water solvent, sodium carbonate or potassium carbonate base, or sterically hindered amine (e.g., diisopropylethylamine) Temperature: 10–30 °C; Time: 1–6 hours; Product isolated by filtration, chromatography, recrystallization

This step yields tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate (intermediate 6).

Lithiation and Carboxylation

The brominated intermediate is then subjected to lithiation using an alkyl lithium reagent (e.g., n-butyl lithium or tert-butyl lithium) at low temperatures (-100 °C to -60 °C). The resulting aryllithium species is reacted with carbon dioxide to introduce the carboxylic acid functionality.

Step Reagents/Conditions Notes
Lithiation and carboxylation Alkyl lithium reagent (1.1–1.3 eq), anhydrous THF, CO2 (dry ice) added portionwise Temperature: -100 to -60 °C; Reaction time: 0.5–3 hours lithiation, 6–24 hours CO2 reaction; Product isolated by conventional methods

This yields 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid , the target compound (I).

Reduction and Further Functionalization (Optional)

In some synthetic sequences, the carboxylic acid intermediate is further reduced or modified. For example, borane-dimethyl sulfide complex or borane-THF complex can be used to reduce carboxylic acid esters to alcohols under reflux conditions.

Step Reagents/Conditions Notes
Reduction of carboxylic acid ester Borane-dimethyl sulfide complex or borane-THF complex, reflux in THF, quenching with methanol Reaction time: 1 hour reflux; Workup includes aqueous acid/base washes and drying

This step yields hydroxymethyl derivatives, which can be further functionalized.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Temperature (°C) Time Yield & Notes
1 Boc protection of 4-(2-bromophenyl)piperidine Di-tert-butyl dicarbonate, sodium carbonate or DIPEA, THF/water 10–30 1–6 hours High yield; standard isolation
2 Lithiation and carboxylation to 2-(Boc-piperidin-4-yl)benzoic acid Alkyl lithium (n-BuLi or t-BuLi), dry CO2, THF -100 to -60 0.5–3 h lithiation + 6–24 h CO2 Efficient carboxylation step
3 Reduction of ester to alcohol derivatives Borane-dimethyl sulfide or borane-THF, reflux Reflux (~50–65) 1 hour reflux Moderate to good yields

Research Findings and Methodological Insights

  • The Boc protection step is critical to prevent unwanted side reactions on the amino group during lithiation and carboxylation.
  • Use of alkali metal carbonates or sterically hindered amines as bases improves selectivity and yield in the Boc protection step.
  • Low-temperature lithiation avoids side reactions and decomposition of sensitive intermediates.
  • The carboxylation with carbon dioxide is performed using excess dry ice added portionwise to ensure complete conversion.
  • Reduction of esters to alcohols using borane reagents is efficient and allows further functional group transformations.
  • Purification typically employs standard organic techniques such as filtration, silica gel chromatography, and recrystallization to achieve high purity.

Alternative and Related Synthetic Approaches

  • Coupling reactions using peptide coupling reagents (e.g., HATU) and protected amino acids have been reported for related compounds, but these are more relevant for derivatives and analogues rather than the direct synthesis of the title compound.
  • Modifications of the α-amino acid moiety and stereochemistry have been explored to optimize biological activity in related scaffolds, indicating the synthetic flexibility of the Boc-protected amino benzoic acid core.
  • Protection/deprotection strategies using trifluoroacetic acid and other acids are employed for selective removal of Boc groups when needed.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino group.

    Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The amino group can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

    Coupling: Peptide coupling often uses reagents such as DCC and DMAP.

Major Products

    Hydrolysis: Produces the free amino acid derivative.

    Substitution: Yields substituted benzoic acid derivatives.

    Coupling: Forms amide-linked products, useful in peptide synthesis.

Scientific Research Applications

4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and peptide chemistry.

    Biology: Serves as a building block for the synthesis of biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid depends on its use. In peptide synthesis, it acts as a protected amino acid that can be deprotected to reveal the reactive amino group. The Boc group provides stability during synthesis and can be removed under specific conditions to allow further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional attributes of 4-(2-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid with structurally related compounds derived from the provided evidence:

Compound Name Molecular Formula Molecular Weight Substituent Position Functional Groups Key Features and Applications References
This compound C15H21NO4 279.33 4-position Benzoic acid, Boc-protected aminopropyl Flexible propyl chain; used as a synthetic intermediate in peptide chemistry.
3-{[(tert-butoxy)carbonyl]amino}-4-nitrobenzoic acid (OT-6472) C12H14N2O6 294.25 3 and 4 positions Benzoic acid, Boc-amino, nitro Nitro group enhances electron-withdrawing effects, lowering pKa of the carboxylic acid.
4-[(1R)-1-{[(tert-butoxy)carbonyl]amino}-3-oxopropyl]benzoic acid C15H19NO5 293.31 4-position Benzoic acid, Boc-amino, ketone Ketone introduces polarity and potential metabolic instability.
4-(2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclopropyl)benzoic acid C14H15FNO4 296.27 4-position Benzoic acid, Boc-amino, fluorocyclopropyl Fluorine enhances lipophilicity; cyclopropane adds rigidity.
4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid C19H20N2O5 356.37 4-position Benzoic acid, carbamoyl, Boc-aniline Carbamoyl linkage enables hydrogen bonding; used in polymer chemistry.
4-[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]propyl benzoic acid (Pharmaceutical candidate) C24H29N2O4 411.50 4-position Benzoic acid, piperidine, phenoxyethyl Piperidine moiety improves bioavailability; tested for arthritis treatment.

Structural and Functional Insights

  • Flexibility vs. Rigidity : The target compound’s propyl chain offers conformational flexibility, contrasting with the rigid cyclopropane ring in its fluorinated analog . Rigid structures may improve target binding but reduce solubility.
  • Electron-Withdrawing Effects : The nitro group in OT-6472 increases the carboxylic acid’s acidity (lower pKa), enhancing solubility in basic environments .
  • Metabolic Stability: Fluorine in the cyclopropyl derivative improves metabolic stability, while the ketone in C15H19NO5 may render it prone to reduction .

Physicochemical Properties

  • Solubility : Boc-protected amines generally exhibit moderate solubility in organic solvents (e.g., DCM, THF). Carboxylic acid groups enhance aqueous solubility at physiological pH.
  • Stability : Boc groups are acid-labile, making the target compound suitable for stepwise synthesis under basic conditions .

Biological Activity

4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid, also known by its CAS number 2639425-86-6, is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, enzyme inhibition, and other relevant pharmacological effects.

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.33 g/mol
  • CAS Number : 2639425-86-6

Anticancer Activity

Recent studies have indicated that derivatives of para-aminobenzoic acid (PABA), including compounds structurally similar to this compound, exhibit significant anticancer properties. For instance, a study demonstrated that certain PABA derivatives had IC50 values ranging from 3.0 μM to 28.3 μM against various cancer cell lines such as MCF-7 and A549, suggesting that these compounds can effectively inhibit cancer cell proliferation .

Table 1: Anticancer Activity of PABA Derivatives

Compound NameCell LineIC50 (μM)Reference
Benzamide derivative of PABAMCF-75.85
Carboxamide derivative of PABAA5493.0
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideMCF-7<10

Enzyme Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. The enzyme inhibition assays revealed that some derivatives exhibited potent inhibitory activity comparable to standard drugs like donepezil .

The proposed mechanism of action for the anticancer effects of compounds similar to this compound includes:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.
  • Modulation of signaling pathways involved in cell proliferation and survival.

Case Studies

A notable case study involved the synthesis and testing of various PABA analogs for their biological activity. The study highlighted the compound's ability to induce significant caspase-3 activation, indicating its role in promoting apoptosis in cancer cells . Furthermore, molecular docking studies suggested favorable interactions between these compounds and their target proteins, enhancing their potential as therapeutic agents.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via thin-layer chromatography (TLC) to identify incomplete coupling or side products .
  • Adjust stoichiometry of coupling reagents to 1.2–1.5 equivalents to drive reactions to completion .

Basic: Which chromatographic techniques are most effective for purifying this compound?

Answer:

  • Flash Chromatography : Ideal for bulk purification. Use silica gel columns with gradients of ethyl acetate/hexanes (for intermediates) or methanol/dichloromethane (for polar final products) .
  • HPLC : For high-purity requirements (>98%), reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) gradients effectively separate impurities .
  • Precipitation : Acidify the reaction mixture to precipitate the benzoic acid derivative, followed by recrystallization from ethanol/water .

Advanced: How can DFT-B3LYP/6-31G calculations be applied to predict the molecular properties of this compound?*

Answer:

  • Structural Optimization : DFT-B3LYP/6-31G* calculations provide optimized 3D geometries, revealing bond angles, dihedral angles, and electron density distributions. This aids in understanding steric hindrance around the Boc group .
  • Molecular Orbital Analysis : HOMO-LUMO gaps predict reactivity; lower gaps suggest higher electrophilicity, useful for designing derivatization strategies .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions, critical for solubility predictions in aqueous or organic media .

Validation : Compare computed IR/Raman spectra with experimental data to confirm accuracy .

Advanced: What strategies resolve discrepancies in reported NMR data for this compound?

Answer:

  • Isotopic Labeling : Use 15N^{15}\text{N}- or 13C^{13}\text{C}-labeled precursors to assign ambiguous signals in 1H^1\text{H}- or 13C^{13}\text{C}-NMR spectra .
  • Variable Temperature NMR : Detect dynamic processes (e.g., rotamer interconversion) that cause signal broadening. For example, the Boc group’s tert-butyl protons may split into multiplets at low temperatures .
  • 2D NMR : HSQC and HMBC correlations clarify connectivity between the propylamine side chain and the benzoic acid core .

Case Study : A reported singlet for Boc protons at δ 1.4 ppm may split into a doublet in DMSO-d6 due to solvent interactions, necessitating solvent-specific referencing .

Application: How is this compound utilized in peptide-based drug development?

Answer:

  • Peptide Backbone Modification : The benzoic acid moiety serves as a non-natural amino acid surrogate, enhancing metabolic stability in protease-rich environments .
  • Linker Design : The propylamine-Boc group acts as a spacer in conjugates, enabling controlled release of active payloads (e.g., prodrugs) under acidic conditions (e.g., tumor microenvironments) .
  • Targeted Delivery : Functionalize the carboxylic acid group with targeting ligands (e.g., folate or RGD peptides) via amide bonds .

Validation : In vitro assays (e.g., SPR or cell uptake studies) confirm binding affinity and specificity .

Analytical: What advanced analytical methods confirm the structural integrity of this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (<2 ppm error) to distinguish between isobaric impurities .
  • X-ray Crystallography : Resolve absolute configuration and packing interactions, critical for patent applications .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; Boc-protected derivatives typically decompose above 150°C, correlating with DSC endotherms .

Troubleshooting : LC-MS/MS identifies hydrolysis byproducts (e.g., free benzoic acid) during stability testing .

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